N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine
Description
N-[(2-Fluorophenyl)methyl]-1-methylpyrrolidin-3-amine is a pyrrolidine derivative featuring a 2-fluorobenzyl group attached to the 3-amino position of a 1-methylpyrrolidine ring. This structure combines a nitrogen-containing heterocycle with a fluorinated aromatic substituent, which may influence its physicochemical properties (e.g., lipophilicity, basicity) and biological interactions.
Properties
Molecular Formula |
C12H17FN2 |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H17FN2/c1-15-7-6-11(9-15)14-8-10-4-2-3-5-12(10)13/h2-5,11,14H,6-9H2,1H3 |
InChI Key |
AYQKQUJDIVUQSC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl chloride and 1-methylpyrrolidine.
N-Alkylation: The key step involves the N-alkylation of 1-methylpyrrolidine with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological targets.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, modulating their activity. The pyrrolidine ring provides structural rigidity, allowing for precise interactions with the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine and Piperidine Derivatives
Key Structural Variations:
- Core Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered).
- Substituents : Fluorophenyl groups, methyl groups, or additional aromatic systems.
Analysis :
- Piperidine derivatives like fentanyl analogs () exhibit potent opioid activity, suggesting that fluorophenyl substituents on larger rings enhance μ-opioid receptor affinity .
- Methyl Group Role : The 1-methyl group in the target compound could increase steric hindrance, altering metabolic stability or selectivity compared to unmethylated analogs .
Fluorophenyl-Substituted Amines with Heterocyclic Cores
Key Structural Variations:
- Heterocycle Type: Quinoxaline, quinoline, pyrimidine, or imidazole.
- Linker Chemistry : Amine, acrylamide, or carboxamide linkages.
Analysis :
Fluorophenyl-Containing Fentanyl Analogs
Key Structural Variations:
- Substituent Position : Ortho- vs. para-fluorophenyl groups.
- Pharmacophore Modifications : Propanamide vs. acetyl groups.
Analysis :
- Fluorophenyl Positioning : Ortho-substitution (2-fluorophenyl) in fentanyl analogs () may enhance lipid membrane permeability compared to para-substituted analogs, though this requires validation .
- Pharmacophore Comparison : The target compound lacks the propanamide moiety critical for opioid receptor binding, suggesting divergent pharmacological targets.
Biological Activity
N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 2-fluorobenzyl group, which contributes to its distinct chemical properties. Its molecular formula is with a molecular weight of approximately 208.27 g/mol. The fluorinated aromatic ring enhances its binding affinity to various biological targets, including neurotransmitter receptors and enzymes.
Research indicates that this compound interacts with specific molecular targets, modulating their activity. This modulation may influence neurotransmission and other cellular processes, making it relevant for therapeutic applications in neurological and psychiatric disorders. The presence of the fluorophenyl group is believed to enhance the compound's selectivity and potency towards these targets.
Neurotransmitter Modulation
The compound has been studied for its effects on neurotransmitter systems, particularly in the context of conditions such as depression and anxiety. Its ability to inhibit certain receptors may lead to increased levels of neurotransmitters like serotonin and norepinephrine in the synaptic cleft, which are crucial for mood regulation.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on various enzymes, particularly those involved in nitric oxide synthesis. For instance, it has shown potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is significant for preventing neurodegenerative conditions .
Case Studies
A series of studies have focused on the pharmacological profile of this compound:
- Neuronal Protection : In a study involving animal models of cerebral ischemia, administration of the compound resulted in decreased neuronal death and improved recovery outcomes .
- Behavioral Studies : Behavioral assays in rodent models indicated that the compound could reduce anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
- Selectivity Profiles : Comparative studies with related compounds have shown that this compound has a favorable selectivity profile for nNOS over other isoforms, such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), enhancing its therapeutic potential without significant side effects .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
